molecular formula C26H40N2O2 B1598257 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile CAS No. 177281-34-4

2,5-Bis(octyloxy)benzene-1,4-diacetonitrile

Cat. No.: B1598257
CAS No.: 177281-34-4
M. Wt: 412.6 g/mol
InChI Key: LDZVSSLTZXUFQD-UHFFFAOYSA-N
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Description

2,5-Bis(octyloxy)benzene-1,4-diacetonitrile is an organic compound with the molecular formula C26H40N2O2. It is known for its application as a monomeric precursor for cyano-PPV light-emitting polymers . This compound is characterized by its two octyloxy groups attached to a benzene ring, which also bears two acetonitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile typically involves the alkylation of 2,5-dihydroxybenzene-1,4-diacetonitrile with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(octyloxy)benzene-1,4-diacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis(octyloxy)benzene-1,4-diacetonitrile has several applications in scientific research:

    Chemistry: Used as a monomeric precursor for the synthesis of cyano-PPV light-emitting polymers, which are important in the development of organic light-emitting diodes (OLEDs).

    Medicine: Research into its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials for electronic devices.

Mechanism of Action

The mechanism of action of 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile primarily involves its role as a precursor in polymerization reactions. The compound’s nitrile groups participate in polymerization processes, leading to the formation of cyano-PPV polymers. These polymers exhibit unique electronic properties, making them suitable for use in light-emitting applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(octyloxy)benzene-1,4-diacetonitrile is unique due to its longer alkyl chains (octyloxy groups), which can influence the solubility and processing properties of the resulting polymers. This makes it particularly suitable for applications requiring specific solubility characteristics and film-forming abilities .

Properties

IUPAC Name

2-[4-(cyanomethyl)-2,5-dioctoxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-19-29-25-21-24(16-18-28)26(22-23(25)15-17-27)30-20-14-12-10-8-6-4-2/h21-22H,3-16,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZVSSLTZXUFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCCCC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391498
Record name 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177281-34-4
Record name 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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